N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Description
N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a cyclopentane ring fused to the thiazole ring
Properties
IUPAC Name |
N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S/c13-8-4-6-9(7-5-8)14-12-15-10-2-1-3-11(10)16-12/h4-7H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLZEMFLEVKNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopentane Ring Formation: The cyclopentane ring is introduced through a cyclization reaction, often involving the use of a suitable cyclizing agent under controlled conditions.
Bromophenyl Group Introduction: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phenyl derivatives.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, the compound can inhibit its catalytic function.
Receptor Modulation: The compound can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Protein-Protein Interactions: It can disrupt or stabilize interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
- N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
- N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Uniqueness:
- Bromine Substitution: The presence of the bromine atom in the bromophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions.
- Thiazole Ring: The thiazole ring is a versatile scaffold that can participate in various chemical reactions, making the compound a valuable intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
